

# Spectral Data Analysis of 2-(Bromomethyl)-2-methyloxirane: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Bromomethyl)-2-methyloxirane

Cat. No.: B3268881

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for **2-(Bromomethyl)-2-methyloxirane** ( $C_4H_7BrO$ ), a substituted oxirane of interest in synthetic chemistry and drug discovery. Due to a lack of publicly available experimental spectra for this specific compound, this document presents a predictive analysis based on data from structurally similar compounds, including (bromomethyl)oxirane and methyloxirane. The information herein is intended to serve as a reference for the identification and characterization of this molecule.

## Predicted Spectral Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-(Bromomethyl)-2-methyloxirane**. These predictions are derived from established principles of spectroscopy and by analogy to related molecules.

### Table 1: Predicted $^1H$ NMR Spectral Data

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH <sub>3</sub>	~1.4 - 1.6	Singlet (s)	N/A
-CH <sub>2</sub> - (oxirane ring)	~2.6 - 2.9	Doublet of Doublets (dd)	Geminal and Vicinal Coupling
-CH <sub>2</sub> Br	~3.3 - 3.6	Singlet (s) or AB quartet	N/A or Geminal Coupling

**Table 2: Predicted <sup>13</sup>C NMR Spectral Data**

Carbon Atom	Chemical Shift ( $\delta$ , ppm)
-CH <sub>3</sub>	~15 - 25
Quaternary Carbon (C-2)	~55 - 65
-CH <sub>2</sub> - (oxirane ring, C-3)	~45 - 55
-CH <sub>2</sub> Br	~30 - 40

**Table 3: Predicted IR Spectral Data**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C-H stretch (alkyl)	2900 - 3000	Medium-Strong
C-O-C stretch (oxirane ring)	1250 - 1280 (asymmetric), 820-950 (symmetric)	Strong
C-Br stretch	500 - 600	Medium-Strong

**Table 4: Predicted Mass Spectrometry Data**

Ion	m/z	Notes
[M] <sup>+</sup>	150/152	Molecular ion peak with characteristic isotopic pattern for bromine ( <sup>19</sup> Br/ <sup>81</sup> Br $\approx$ 1:1).
[M-CH <sub>3</sub> ] <sup>+</sup>	135/137	Loss of a methyl group.
[M-CH <sub>2</sub> Br] <sup>+</sup>	57	Loss of the bromomethyl group.
[CH <sub>2</sub> Br] <sup>+</sup>	93/95	Bromomethyl cation.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a liquid organic compound such as **2-(Bromomethyl)-2-methyloxirane**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Bromomethyl)-2-methyloxirane** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR and 75 MHz or higher for <sup>13</sup>C NMR.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

- Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum with proton decoupling.
  - Typical parameters include a 45-90° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
  - Process the FID similarly to the  $^1\text{H}$  spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of **2-(Bromomethyl)-2-methyloxirane** between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the clean salt plates.
  - Place the sample in the spectrometer's sample compartment.
  - Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4  $\text{cm}^{-1}$ .
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC) interface (GC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for small, relatively stable organic molecules and typically provides detailed fragmentation patterns.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum (relative abundance vs.  $m/z$ ).

## Visualization of Molecular Structure and Key Spectral Features

The following diagram illustrates the chemical structure of **2-(Bromomethyl)-2-methyloxirane** and highlights the key proton and carbon environments relevant to NMR spectroscopy.

Caption: Predicted NMR correlations for **2-(Bromomethyl)-2-methyloxirane**.

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